molecular formula C18H18F2N2O4S B2764624 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine CAS No. 618393-73-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine

Cat. No. B2764624
CAS RN: 618393-73-0
M. Wt: 396.41
InChI Key: AQPFZBLGTBBPRH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound has shown promising results in the fields of pharmacology, biochemistry, and physiology. In

Scientific Research Applications

Metabolic Pathway Analysis The compound Lu AA21004, closely related to the chemical structure , has been analyzed for its metabolic pathways. The study found that its metabolism involved oxidation to various metabolites, catalyzed by enzymes like CYP2D6, CYP2C9, and CYP3A4/5 among others. This insight into metabolic pathways can aid in the development of new antidepressants with improved efficacy and safety profiles (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Properties A series of novel compounds derived from 1-(1,4-benzodioxane-2-carbonyl)piperazine demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity. This highlights the potential of derivatives of the queried compound in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).

Anti-malarial Activity The crystal structures of certain derivatives of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine were analyzed, showing anti-malarial activity. This study emphasizes the compound's role in designing anti-malarial agents, considering the importance of molecular conformation and substituents for activity (Cunico et al., 2009).

Anticancer Activity Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their ability to inhibit human breast cancer cell proliferation. Such studies are crucial in identifying new chemotherapeutic agents that can target cancer cells more effectively (Kumar et al., 2007).

Organotin(IV) Derivatives for Biological Applications Organotin(IV) derivatives of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. This suggests the potential for developing new drugs based on organotin(IV) compounds for various therapeutic applications (Shaheen et al., 2018).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c19-15-3-2-14(10-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFZBLGTBBPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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